7-(4-bromophenyl)-3-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a synthetic compound with significant potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 441.35 g/mol. This compound is classified under triazolo[4,3-a]pyrazine derivatives, which have been noted for various biological activities, including antibacterial properties.
The synthesis of 7-(4-bromophenyl)-3-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one typically involves several steps:
The molecular structure of 7-(4-bromophenyl)-3-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one can be represented as follows:
InChI=1S/C20H17BrN4OS/c1-13-3-4-14(2)15(11-13)12-27-20-23-22-18-19(26)24(9-10-25(18)20)17-7-5-16(21)6-8-17/h3-11H,12H2,1-2H3
This representation indicates the connectivity of atoms within the molecule and provides insights into its stereochemistry and functional groups.
The chemical reactivity of 7-(4-bromophenyl)-3-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one can be explored through various reactions:
These reactions are essential for modifying the compound to enhance its biological activity or tailor its properties for specific applications.
The mechanism of action for 7-(4-bromophenyl)-3-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one primarily revolves around its interaction with biological targets:
The physical and chemical properties of 7-(4-bromophenyl)-3-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one include:
7-(4-bromophenyl)-3-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one has potential applications in various scientific fields:
This compound represents a promising area for further research aimed at enhancing therapeutic options against resistant bacterial strains and exploring additional biological activities associated with its unique structural features.
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2